molecular formula C14H21N2O10P B12791699 ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid CAS No. 117626-87-6

((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid

Cat. No.: B12791699
CAS No.: 117626-87-6
M. Wt: 408.30 g/mol
InChI Key: ULOSGLPSXQPPRM-IXVDXIGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of functional groups: Functional groups such as acetyl, amino, and oxo groups are introduced through specific reactions like acetylation, amination, and oxidation.

    Formation of the furan ring: The furan ring is synthesized and functionalized with hydroxyl groups.

    Phosphorylation and final assembly: The phosphoryl group is introduced, and the final assembly of the molecule is achieved through careful control of reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing advanced purification techniques to ensure high purity of the final product.

    Automation: Utilizing automated systems for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, it might be used in studies involving enzyme interactions or as a probe to investigate biochemical pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid exerts its effects would depend on its specific application. For instance:

    Enzyme inhibition: It might inhibit certain enzymes by binding to their active sites.

    Signal transduction: It could modulate signaling pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

  • ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)propionic acid
  • ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)butyric acid

Uniqueness

The uniqueness of ((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid lies in its specific combination of functional groups and its potential reactivity. Compared to similar compounds, it might offer distinct advantages in terms of reactivity, stability, or biological activity.

Properties

CAS No.

117626-87-6

Molecular Formula

C14H21N2O10P

Molecular Weight

408.30 g/mol

IUPAC Name

2-[[(2R,3S,4S,5S)-5-(3-acetyl-2-amino-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C14H21N2O10P/c1-5(17)6-2-7(14(22)16-13(6)15)12-11(21)10(20)8(26-12)3-25-27(23,24)4-9(18)19/h2,7-8,10-13,20-21H,3-4,15H2,1H3,(H,16,22)(H,18,19)(H,23,24)/t7?,8-,10-,11+,12+,13?/m1/s1

InChI Key

ULOSGLPSXQPPRM-IXVDXIGPSA-N

Isomeric SMILES

CC(=O)C1=CC(C(=O)NC1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O

Canonical SMILES

CC(=O)C1=CC(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.